molecular formula C8H9IN4 B11780962 6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine

6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B11780962
M. Wt: 288.09 g/mol
InChI Key: ZKQJCUMZGAIFMJ-UHFFFAOYSA-N
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Description

6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of an iodine atom at the 6th position and an isopropyl group at the 3rd position of the triazolo[4,3-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in a one-pot synthesis at room temperature . This method is efficient and operationally simple, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the iodine atom under suitable conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity . This leads to the disruption of signaling pathways involved in cell proliferation and survival, making it effective against certain cancer cell lines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine stands out due to the presence of the iodine atom and the isopropyl group, which confer unique chemical properties and biological activities. Its potential as a dual kinase inhibitor targeting c-Met and VEGFR-2 is particularly noteworthy, as it offers a promising approach to overcoming drug resistance in cancer therapy .

Properties

Molecular Formula

C8H9IN4

Molecular Weight

288.09 g/mol

IUPAC Name

6-iodo-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C8H9IN4/c1-5(2)8-12-11-7-3-10-6(9)4-13(7)8/h3-5H,1-2H3

InChI Key

ZKQJCUMZGAIFMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1C=C(N=C2)I

Origin of Product

United States

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